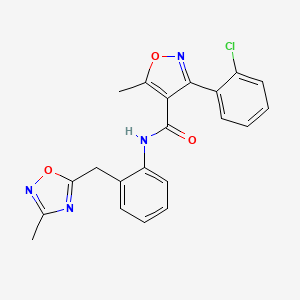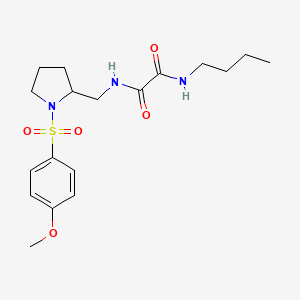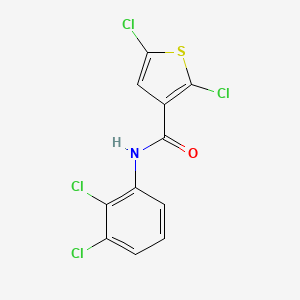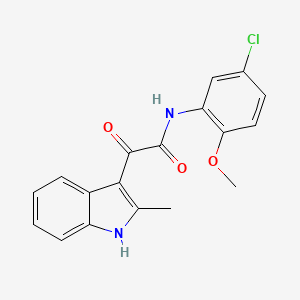![molecular formula C17H14N4OS2 B2454866 1-[4-(4-メトキシフェニル)-1,3-チアゾール-2-イル]-4-(3-チェニル)-1H-ピラゾール-5-アミン CAS No. 955967-07-4](/img/structure/B2454866.png)
1-[4-(4-メトキシフェニル)-1,3-チアゾール-2-イル]-4-(3-チェニル)-1H-ピラゾール-5-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-Methoxyphenyl)-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine, also known as “MTPT”, is an important research compound used in a variety of scientific studies. It is a heterocyclic aromatic compound and is often used as a scaffold for drug development and as a starting material for the synthesis of more complex molecules. MTPT has attracted considerable attention due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
抗酸化活性
この化合物のチアゾールおよびピラゾール部分構造は、その抗酸化作用に寄与します。 Cadena-Cruzらの研究では、4,4ʹ-(アリールメチレン)ビス(1H-ピラゾール-5-オール)の誘導体が合成され、ラジカル捕捉活性について評価されました。 注目すべきことに、これらの誘導体のいくつかは、よく知られた抗酸化剤標準であるアスコルビン酸よりも優れたラジカル捕捉活性を示しました 。 その作用機序と潜在的な治療用途に関する更なる調査が必要です。
抗癌作用
この化合物を含むピラゾールは、ヒト細胞株に対して細胞毒性を示すことが報告されています。 特に、化合物3iは、結腸直腸RKO癌細胞に対して強力な細胞毒性を示し、IC50は6.2±0.6μMでした。 オートファジータンパク質は生存機構として活性化され、p53媒介アポトーシスが細胞死の主要な経路でした 。 研究者らは、抗癌剤としてのその可能性を探求し続けています。
作用機序
MTPT has been found to interact with a variety of proteins and enzymes. It has been shown to interact with cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it has been found to interact with a variety of other proteins, including G protein-coupled receptors and protein kinases.
Biochemical and Physiological Effects
MTPT has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory, antioxidant, and anti-tumor effects. It has also been found to have neuroprotective effects and to induce apoptosis in cancer cells.
実験室実験の利点と制限
MTPT has several advantages for use in laboratory experiments. It is easy to synthesize and is commercially available. Additionally, it is relatively inexpensive and has a high yield. However, there are also some limitations to using MTPT in laboratory experiments. It can be toxic in large doses and can also be difficult to purify.
将来の方向性
The potential applications of MTPT are vast and there is still much to be explored. One potential future direction could be to use MTPT as a scaffold for the synthesis of more complex molecules. Additionally, further studies could be conducted to investigate the mechanism of action of MTPT and its potential therapeutic applications. Additionally, further research could be conducted to investigate the potential toxicity of MTPT and its potential side effects. Finally, further studies could be conducted to investigate the potential synergistic effects of MTPT with other compounds.
合成法
MTPT is synthesized from 4-methoxyphenyl-1,3-thiazol-2-amine and 3-thienyl-1H-pyrazol-5-amine, which are both commercially available. The reaction is carried out in a basic medium such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at room temperature and the product is isolated by column chromatography. The yield of the reaction is usually quite high, ranging from 80-90%.
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-thiophen-3-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-22-13-4-2-11(3-5-13)15-10-24-17(20-15)21-16(18)14(8-19-21)12-6-7-23-9-12/h2-10H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPRLJIDGJJMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CSC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-N-[4-(methylsulfanyl)phenyl]-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454784.png)
![2-Cyclopentylsulfanyl-1-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2454785.png)
![N-(2,5-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2454788.png)
![Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2454789.png)


![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2454793.png)


![2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B2454801.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2454803.png)

![2-(2,5-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2454806.png)